

# Application Note: Determining Rock Thermal History with Pyroxene Geothermometry

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## Compound of Interest

Compound Name: pyroxene  
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## 1. Introduction

**Pyroxene** geothermometry is a powerful petrological tool used to determine the equilibration temperatures of minerals within igneous and metamorphic rocks. This technique is fundamental to understanding the thermal history of rocks, providing insights into processes such as magma crystallization, metamorphic peak conditions, and cooling rates. The method is predicated on the principle that the chemical composition of coexisting **pyroxenes**, or sometimes a single **pyroxene**, is a function of temperature at the time of their formation.[\[1\]](#)[\[2\]](#)

**Pyroxenes** are a group of common rock-forming silicate minerals found in a wide range of geological settings. Their crystal structures can accommodate a variety of cations, and the distribution of these cations between different crystallographic sites or between two coexisting **pyroxene** phases—**orthopyroxene** (Opx) and **clinopyroxene** (Cpx)—is temperature-dependent.[\[2\]](#) By analyzing the precise chemical composition of these minerals, geoscientists can retroactively calculate the temperatures at which they reached chemical equilibrium.

This application note provides researchers and scientists with a detailed overview of the principles, experimental protocols, and data analysis involved in **pyroxene** geothermometry.

## 2. Principles of Pyroxene Geothermometry

The foundation of **pyroxene** geothermometry lies in the concept of the miscibility gap between Ca-poor **orthopyroxene** and Ca-rich **clinopyroxene**.[\[2\]](#) At high temperatures, there is greater solid solution between the two **pyroxenes**. As temperatures decrease, the miscibility gap

widens, and the coexisting **pyroxenes** "unmix," resulting in compositions that are closer to their respective end-members.<sup>[2]</sup> This temperature-dependent exchange of elements, primarily calcium (Ca), magnesium (Mg), and iron (Fe), forms the basis for most two-**pyroxene** thermometers.<sup>[1][2]</sup>

Key assumptions for the accurate application of **pyroxene** geothermometry include:

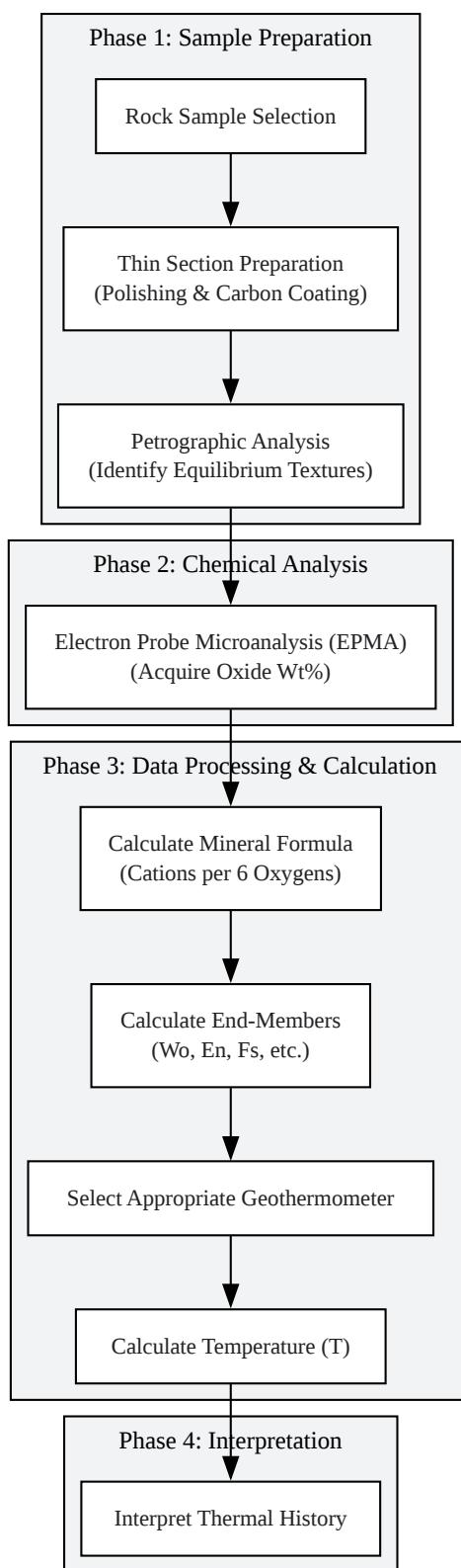
- The coexistence of **orthopyroxene** and **clinopyroxene** in chemical equilibrium.
- The preservation of the peak temperature mineral compositions during subsequent cooling. Slow cooling can lead to exsolution, where one **pyroxene** forms lamellae within the other, which can complicate analysis.<sup>[3]</sup>
- Accurate pressure estimates, as some thermometers have a minor pressure dependency of approximately  $\leq 8^{\circ}\text{C}/\text{kbar}$ .<sup>[3]</sup>

There are two main categories of **pyroxene** geothermometers:

- **Two-Pyroxene** Geothermometers: These are the most common and are based on the partitioning of elements (like Ca, Mg, and Fe) between coexisting Opx and Cpx.<sup>[4]</sup>
- **Single-Pyroxene** Geothermometers: These are used when only one **pyroxene** phase is present or known.<sup>[5][6][7]</sup> They rely on the temperature-dependent solubility of components like Al or the intracrystalline partitioning of cations.<sup>[5][6]</sup>

## Experimental Protocols

A generalized workflow for **pyroxene** geothermometry involves sample preparation, chemical analysis via Electron Probe Microanalysis (EPMA), and subsequent data processing to calculate temperatures.



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Fig. 1: General workflow for **pyroxene** geothermometry.

## Protocol 1: Sample Preparation and Selection

- Rock Sample Selection: Choose a fresh, unweathered rock sample. The ideal sample contains both **orthopyroxene** and **clinopyroxene** grains that appear to be in textural equilibrium (e.g., having smooth, interlocking grain boundaries).
- Thin Section Preparation: Prepare a standard polished thin section (30  $\mu\text{m}$  thick) of the rock. The surface must be highly polished and free of scratches to ensure accurate EPMA results.
- Carbon Coating: Apply a thin, uniform layer of carbon to the polished surface. This conductive coating is necessary to prevent charge buildup under the electron beam during EPMA analysis.
- Petrographic Examination: Before EPMA, thoroughly examine the thin section using a petrographic microscope. Identify suitable pairs of adjacent, contacting Cpx and Opx grains. Avoid grains showing significant alteration or complex exsolution textures where bulk compositions cannot be reliably measured.[8]

## Protocol 2: Electron Probe Microanalysis (EPMA)

EPMA is the standard technique for obtaining the high-quality, quantitative chemical data required for geothermometry.[9]

- Instrument Setup:
  - Use an Electron Probe Microanalyzer equipped with multiple wavelength-dispersive spectrometers (WDS).[10]
  - Typical analytical conditions for **pyroxenes** are an accelerating voltage of 15 kV and a beam current of 10-20 nA.[10]
  - The electron beam can be focused to a small spot (e.g., 1-5  $\mu\text{m}$ ) for analyzing homogeneous parts of mineral grains.[11] For finely exsolved **pyroxenes**, a wider beam may be used to obtain a bulk composition.[8]
- Standardization: Calibrate the instrument using well-characterized natural and synthetic mineral standards before analysis.

- Data Acquisition:
  - Analyze the core and rim of multiple Cpx-Opx pairs to test for chemical zoning and to assess if equilibrium was maintained.
  - Acquire data for all major elements in **pyroxenes**: SiO<sub>2</sub>, Al<sub>2</sub>O<sub>3</sub>, Cr<sub>2</sub>O<sub>3</sub>, FeO (total), MnO, MgO, CaO, and Na<sub>2</sub>O.[12]
  - Ensure sufficient counting times on peaks and backgrounds to achieve high precision.

#### Protocol 3: Data Processing and Temperature Calculation

- Mineral Formula Calculation: Convert the raw oxide weight percent data from EPMA into a mineral formula. This is typically done by normalizing the cations to 6 oxygens, which is the anionic basis for **pyroxenes**.[13]
- Ferric/Ferrous Iron Estimation: EPMA measures total iron as FeO. The proportion of ferric (Fe<sup>3+</sup>) to ferrous (Fe<sup>2+</sup>) iron must be estimated, as it affects cation site allocation.[14][15] This can be done based on stoichiometry (assuming 4 cations) or other established methods.[13][14]
- End-Member Calculation: From the mineral formula, calculate the molar proportions of key **pyroxene** end-members, such as Wollastonite (Wo), Enstatite (En), and Ferrosilite (Fs).[16] These values are the primary input for the geothermometer equations.
- Temperature Calculation: Input the calculated end-member components into a selected geothermometer equation. It is often advisable to use multiple thermometers to compare results and assess the robustness of the temperature estimate.[17][18]

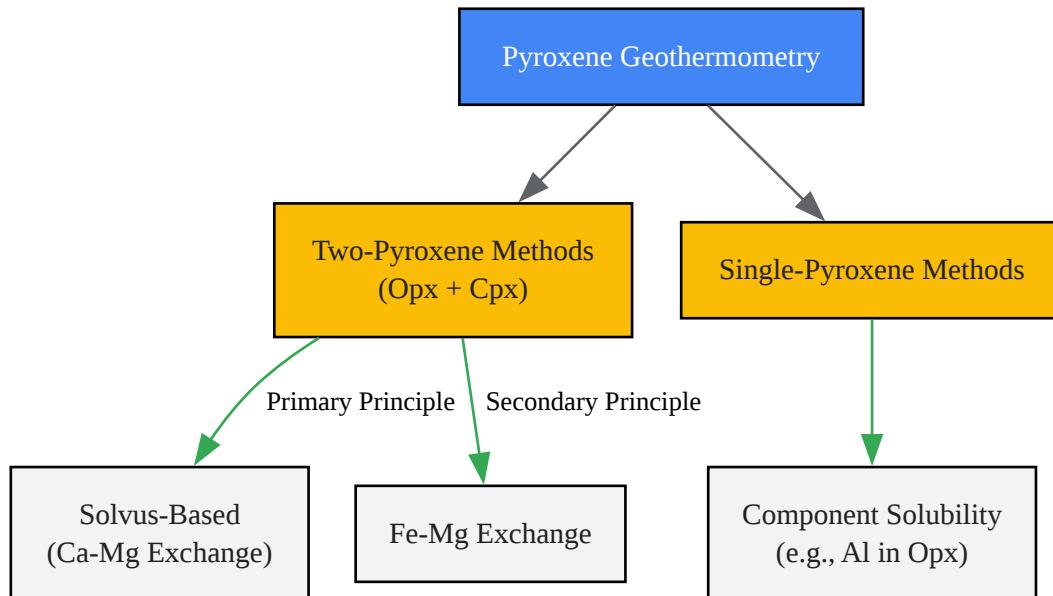
## Data Presentation: Common Geothermometers

Numerous two-**pyroxene** geothermometers have been developed and calibrated through experimental studies. The table below summarizes some widely used models.

Geothermometer	Key Principle	Typical Pressure Range (kbar)	Typical Temperature Range (°C)	Notes
Wells (1977)	Empirical fit to experimental data on the diopside-enstatite solvus. <a href="#">[4]</a>	0 - 30	700 - 1400	One of the earliest and most widely used models. <a href="#">[4]</a>
Wood & Banno (1973)	Thermodynamic model based on the exchange of the enstatite component between Opx and Cpx. <a href="#">[4]</a>	0 - 40	800 - 1500	Considers the effects of $\text{Al}_2\text{O}_3$ and other components.
Brey & Köhler (1990)	Based on extensive experiments on natural Iherzolite compositions. <a href="#">[19]</a> <a href="#">[20]</a>	10 - 60	900 - 1400	Considered highly reliable for mantle peridotites. <a href="#">[19]</a> <a href="#">[20]</a> Provides separate formulations for Ca-in-Opx and two-pyroxene thermometry. <a href="#">[21]</a>
Lindsley (1983)	A graphical thermometer based on phase equilibria in the pyroxene quadrilateral. <a href="#">[3]</a> <a href="#">[22]</a>	0 - 15	800 - 1200	Requires projecting mineral compositions onto the Wo-En-Fs quadrilateral. <a href="#">[3]</a> <a href="#">[22]</a>

# Visualization of Geothermometer Logic

The selection of an appropriate geothermometer depends on the mineral assemblage and the geological context.



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Fig. 2: Classification of **pyroxene** geothermometers.

## 4. Applications and Limitations

### Applications:

- Mantle Petrology: Determining the thermal state of the Earth's upper mantle using peridotite xenoliths.[\[19\]](#)
- Igneous Petrology: Constraining the crystallization temperatures of magmas in plutonic and volcanic rocks.
- Metamorphic Petrology: Estimating the peak temperatures reached during high-grade metamorphism, such as in granulites.
- Planetary Science: Investigating the thermal histories of meteorites and rocks from the Moon and other planetary bodies.[\[3\]\[22\]](#)

**Limitations:**

- Disequilibrium: The primary limitation is the requirement of chemical equilibrium. Rapidly cooled volcanic rocks may not have allowed sufficient time for **pyroxenes** to equilibrate.
- Subsolidus Re-equilibration: During slow cooling, mineral compositions can change, potentially erasing the peak temperature record.<sup>[3]</sup> This is often indicated by the presence of exsolution lamellae.
- Compositional Effects: The presence of other elements (e.g., Al, Na, Cr, Ti) can affect the thermometer calibrations.<sup>[3]</sup> Many modern thermometers attempt to correct for these non-ideal effects.
- Analytical Uncertainty: The accuracy of the temperature estimate is directly tied to the quality of the EPMA data.

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